![molecular formula C25H20N4O3 B2514929 3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921581-10-4](/img/structure/B2514929.png)
3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry . It includes a pyrrolo[3,2-d]pyrimidine core, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as members of the ring .
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like NMR spectroscopy . The presence of various functional groups and the heterocyclic core would give characteristic signals in the NMR spectrum .Chemical Reactions Analysis
The chemical reactivity of such compounds would be influenced by the various functional groups present in the molecule. For example, the carboxamide group might undergo hydrolysis, and the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would be influenced by factors like the polarity of the functional groups, the overall shape of the molecule, and the presence of aromatic systems .Scientific Research Applications
Luminescent Properties and Stimuli-Responsive Behavior
Compounds with naphthalene units and complex heterocyclic structures have been explored for their luminescent properties and stimuli-responsive behavior. For example, Srivastava et al. (2017) studied compounds exhibiting aggregation-enhanced emission (AEE) and mechanochromic properties, which are characteristics of interest for materials science, especially in the development of sensors and optoelectronic devices (Srivastava et al., 2017).
Anticancer Activity
Research has also been conducted on the synthesis of naphthalene derivatives for anticancer evaluation. Salahuddin et al. (2014) synthesized benzimidazole derivatives incorporating naphthalene units and evaluated their in vitro anticancer activity, demonstrating the potential of naphthalene-based compounds in medicinal chemistry (Salahuddin et al., 2014).
Synthesis of Complex Heterocycles
The synthesis of complex heterocycles, including those with pyrrolo[3,2-d]pyrimidine motifs, is a significant area of research. Guleli et al. (2019) described a method for synthesizing substituted naphthyridine and isoxazole derivatives, highlighting the versatility and importance of advanced synthetic techniques in creating compounds with potential for various scientific applications (Guleli et al., 2019).
Functional Materials and Sensing
Naphthalene diimide (NDI)-based materials, closely related in structure to the query compound, are known for their photochemical activity and applications in sensing and electronics. Liu et al. (2020) developed coordination polymers with NDI units that exhibit reversible photochromic properties, indicating the potential of such compounds in developing smart materials and sensors (Liu et al., 2020).
Mechanism of Action
Based on the structure of the compound, it contains an indole nucleus , which is found in many bioactive compounds and has been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
The compound also contains a naphthalene ring , which is a common structure in many pharmaceuticals and is known for its ability to interact with various biological targets .
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves the condensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with 1-naphthylacetic acid, followed by cyclization with ethyl acetoacetate and benzyl isocyanide. The resulting intermediate is then subjected to a series of reactions to yield the final product.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid", "1-naphthylacetic acid", "ethyl acetoacetate", "benzyl isocyanide" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with 1-naphthylacetic acid in the presence of a coupling agent such as EDCI or DCC to yield the corresponding amide intermediate.", "Step 2: Cyclization of the amide intermediate with ethyl acetoacetate and benzyl isocyanide in the presence of a base such as DBU or TEA to form the pyrrolo[3,2-d]pyrimidine intermediate.", "Step 3: Reduction of the pyrrolo[3,2-d]pyrimidine intermediate with a reducing agent such as NaBH4 or LiAlH4 to yield the corresponding dihydro intermediate.", "Step 4: Oxidation of the dihydro intermediate with an oxidizing agent such as PCC or DMP to form the final product, 3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide." ] } | |
CAS RN |
921581-10-4 |
Product Name |
3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Molecular Formula |
C25H20N4O3 |
Molecular Weight |
424.46 |
IUPAC Name |
3-benzyl-5-methyl-N-naphthalen-1-yl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C25H20N4O3/c1-28-15-19(23(30)26-20-13-7-11-17-10-5-6-12-18(17)20)21-22(28)24(31)29(25(32)27-21)14-16-8-3-2-4-9-16/h2-13,15H,14H2,1H3,(H,26,30)(H,27,32) |
InChI Key |
LWPQYCDVMIODSU-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC=CC5=CC=CC=C54 |
solubility |
not available |
Origin of Product |
United States |
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